molecular formula C8H18O B1584603 Di-sec-butyl ether CAS No. 6863-58-7

Di-sec-butyl ether

Cat. No.: B1584603
CAS No.: 6863-58-7
M. Wt: 130.23 g/mol
InChI Key: HHBZZTKMMLDNDN-UHFFFAOYSA-N
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Description

Di-sec-butyl ether, also known as 2,2’-oxybisbutane, is an organic compound with the molecular formula C₈H₁₈O. It is a colorless, volatile, and flammable liquid with a characteristic ether-like odor. This compound belongs to the ether family and is used in various industrial applications due to its solvent properties.

Scientific Research Applications

Di-sec-butyl ether is used in various scientific research applications, including:

Safety and Hazards

Di-sec-butyl ether is a flammable liquid . It may form explosive peroxides and there is a risk of ignition . Vapors may travel to the source of ignition and flash back . Containers may explode when heated . It is advised to keep the product and empty container away from heat and sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-sec-butyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). For this compound, the reaction involves sec-butyl alcohol and sec-butyl bromide in the presence of a base .

Industrial Production Methods: Industrial production of this compound often involves the dehydration of sec-butyl alcohol using sulfuric acid as a catalyst. This method is efficient for producing symmetrical ethers like this compound .

Chemical Reactions Analysis

Types of Reactions: Di-sec-butyl ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents.

    Cleavage: Strong acids such as HI and HBr.

Major Products:

    Oxidation: Peroxides or hydroperoxides.

    Cleavage: Alcohols and alkyl halides.

Comparison with Similar Compounds

Uniqueness: Di-sec-butyl ether is unique due to its sec-butyl groups, which provide different steric and electronic properties compared to other ethers. This makes it particularly useful in specific industrial and research applications where these properties are advantageous.

Properties

IUPAC Name

2-butan-2-yloxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-5-7(3)9-8(4)6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBZZTKMMLDNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027636
Record name Bis(2-butyl) ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6863-58-7
Record name sec-Butyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6863-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-butyl) ether
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006863587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 2,2'-oxybis-
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Record name Bis(2-butyl) ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-oxybisbutane
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Synthesis routes and methods I

Procedure details

The procedure described in comparison Example 1 was altered so that by use of an additional dosing pump 54 kgs of the process water (total amount 204 kgs) were charged to the n-butane/n-butene mixture (feedgas and recycle gas=3,000 kgs/h) and transferred to the evaporator. Employing the same conditions as in comparison Example 1 (155° C. to 160° C., 70 bar) a temperature of 155° C. to 162° C. could be maintained in the reactor without additional heating or cooling. In the sump of a column, average amounts of 201.3 kgs (2,720 moles) of sec. butyl alcohol and 2.1 kgs (16.2 moles) of di-sec. butyl ether were obtained per hour as an approx. 99% purity crude alcohol. 101.5 kgs of n-butene and 46.4 kgs of n-butane were obtained as an approx. 59% mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
n-butane n-butene
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

From the recycle, a 76% residual gas containing 95.2 grams of n-butenes (1.7 moles) and 30.4 grams of n-butene (0.52 mole) was removed per hours, was depressured to normal atmospheric pressure in the second separator and was discharged. In the second separator 140 grams (1.9 moles) of secondary butyl alcohol and 0.7-1.4 grams of di-sec. butyl ether were obtained per hour after removing the C4 -components in the form of a 77 to 89% crude alcohol still containing 10-22% water. The space-time yield of secondary butyl alcohol was 1.6 moles per liter of catalyst an hour, the selectivity being more than 99%.
[Compound]
Name
residual gas
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
n-butenes
Quantity
95.2 g
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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